4-Methoxy-2-(1,3-oxazol-2-yl)aniline
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Overview
Description
4-Methoxy-2-(1,3-oxazol-2-yl)aniline is an organic compound with the molecular formula C10H10N2O2 It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an oxazole ring fused to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-Methoxy-2-(1,3-oxazol-2-yl)aniline involves the reaction of 2-iodo-4-methoxyaniline with 2-(tributylstannyl)-1,3-oxazole in the presence of a palladium catalyst (Pd(PPh3)4) in 1,4-dioxane. The reaction mixture is purged with argon and refluxed at 95°C for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxy-2-(1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic nonlinear optical materials for applications in photonic devices.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: Similar in structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar in structure but contains a nitro group instead of an oxazole ring.
Uniqueness
4-Methoxy-2-(1,3-oxazol-2-yl)aniline is unique due to the presence of both a methoxy group and an oxazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
769921-95-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-methoxy-2-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-2-3-9(11)8(6-7)10-12-4-5-14-10/h2-6H,11H2,1H3 |
InChI Key |
VDTWJRDPSOYCDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=NC=CO2 |
Origin of Product |
United States |
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